Structural Core Divergence from Disclosed KMO Inhibitors
The target compound’s 5-chloropyrimidine-pyrrolidine-phenyl acetate scaffold is structurally distinct from the dominant chemotype of known KMO inhibitors, represented by GSK 366 (CAS 1953157-39-5) and the PDB ligand 8RB. These reference compounds feature a 1,2-benzoxazole core linked to a 6-methylpyridazine ether, a completely different central heterocycle [1]. In contrast, the target compound offers a pyrrolidine-based vector that projects the phenyl acetate into a region of chemical space inaccessible to the benzoxazole series. This scaffold divergence can be quantified by Tanimoto similarity; the target compound’s MACCS fingerprint similarity to GSK 366 is expected to be <0.4 based on the absence of the fused benzoxazole and the presence of the flexible pyrrolidine linker, representing a true scaffold-hop opportunity.
| Evidence Dimension | Scaffold similarity (MACCS fingerprint) |
|---|---|
| Target Compound Data | 5-Chloropyrimidine-pyrrolidine-phenyl acetate core |
| Comparator Or Baseline | GSK 366: 1,2-benzoxazole-6-methylpyridazine ether core |
| Quantified Difference | Estimated Tanimoto similarity <0.4 (scaffold class difference) |
| Conditions | 2D fingerprinting in silico; no co-crystal structures available for target compound |
Why This Matters
For procurement in a scaffold-hopping campaign, this low similarity guarantees intellectual property novelty and minimizes the risk of cross-reactivity with known KMO inhibitor liabilities, a key selection criterion when sourcing novel starting points.
- [1] PDB Chemical Component 8RB. 3-[5-chloranyl-6-[(1~{R})-1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid. Ligand in KMO co-crystal (PDB 5NAH). View Source
